molecular formula C7H16OS B14543689 Propane, 2-ethoxy-1-(ethylthio)- CAS No. 62162-20-3

Propane, 2-ethoxy-1-(ethylthio)-

Cat. No.: B14543689
CAS No.: 62162-20-3
M. Wt: 148.27 g/mol
InChI Key: MPHXHXVJQPGFNF-UHFFFAOYSA-N
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Description

Propane, 2-ethoxy-1-(ethylthio)- is an organic compound with the molecular formula C7H16OS It is a derivative of propane where an ethoxy group and an ethylthio group are attached to the second and first carbon atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propane, 2-ethoxy-1-(ethylthio)- typically involves the reaction of 2-bromo-1-(ethylthio)propane with sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism where the ethoxide ion displaces the bromide ion, forming the desired product. The reaction is usually carried out in an anhydrous solvent such as ethanol under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of Propane, 2-ethoxy-1-(ethylthio)- can be achieved through continuous flow processes where the reactants are mixed and heated in a controlled environment. This method allows for better control over reaction conditions and yields, making it more efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Propane, 2-ethoxy-1-(ethylthio)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols and ethers using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxy or ethylthio groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and ethers.

    Substitution: Various substituted propane derivatives.

Scientific Research Applications

Propane, 2-ethoxy-1-(ethylthio)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Propane, 2-ethoxy-1-(ethylthio)- involves its interaction with specific molecular targets, leading to various biochemical effects. The ethoxy and ethylthio groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Propane, 2-ethoxy-: Similar structure but lacks the ethylthio group.

    Propane, 1-ethoxy-2-methyl-: Contains a methyl group instead of an ethylthio group.

    Ethyl isopropyl ether: Similar ether structure but different alkyl groups.

Uniqueness

Propane, 2-ethoxy-1-(ethylthio)- is unique due to the presence of both ethoxy and ethylthio groups, which confer distinct chemical and biological properties

Properties

CAS No.

62162-20-3

Molecular Formula

C7H16OS

Molecular Weight

148.27 g/mol

IUPAC Name

2-ethoxy-1-ethylsulfanylpropane

InChI

InChI=1S/C7H16OS/c1-4-8-7(3)6-9-5-2/h7H,4-6H2,1-3H3

InChI Key

MPHXHXVJQPGFNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)CSCC

Origin of Product

United States

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